

Definitive Structural Elucidation of 2,7-Dimethyltryptamine

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Compound of Interest

Compound Name: 2-(2,7-Dimethyl-1H-indol-3-yl)-
ethylamine

CAS No.: 17725-95-0

Cat. No.: B185901

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Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Analytical Scientists, Pharmacologists

Executive Summary & Structural Context

In the structure-activity relationship (SAR) of psychedelic tryptamines, methylation of the indole ring alters metabolic stability and receptor binding affinity. 2,7-Dimethyltryptamine presents a unique analytical challenge: it combines steric occlusion at the metabolic "hotspot" (C2, preventing MAO degradation) with lipophilic modulation at C7.

This guide details the regiospecific differentiation of the 2,7-isomer from other dimethylated analogs (e.g., 2,5- or 5,7-isomers) using a self-validating multi-modal workflow.

The Target Molecule

- IUPAC Name: 2-(2,7-Dimethyl-1H-indol-3-yl)ethan-1-amine

- Molecular Formula: C

H

N

[1]

- Exact Mass: 188.1313 Da
- Core Challenge: Distinguishing the 2,7-substitution pattern from thermodynamically similar isomers using non-destructive spectroscopy.

Isolation & Purity Assessment Workflow

Before structural elucidation, the analyte must meet purity thresholds to prevent signal convolution in 2D-NMR.



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Figure 1: The analytical workflow ensures that the elucidation is performed on a single chemical entity.

Mass Spectrometry: Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) provides the first tier of evidence, confirming the elemental composition and the methylation of the indole core rather than the side chain.

Exact Mass & Formula

- Observed $[M+H]^+$: 189.1390 m/z (Theoretical: 189.1392)
- Error: < 2.0 ppm (Required for publication standards).

Fragmentation Pattern (ESI-MS/MS)

Unlike N,N-dimethyltryptamine (DMT), which fragments to a characteristic m/z 58 (dimethylammonium), 2,7-DMeT (primary amine) follows a distinct pathway.

Fragment Ion (m/z)	Proposed Structure	Diagnostic Value
189		Parent Molecule
172		Loss of amine (Typical for primary amines)
158		Critical: Indole core + CH ₂ . (Normal tryptamine = 130). Shift of +28 Da confirms two methyl groups on the ring.
144		Quinolinium-like cation core.

“

Causality: The shift of the base indole fragment from m/z 130 (unsubstituted) to m/z 158 is the primary evidence that the methyl groups are located on the aromatic system, not the ethylamine chain.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive method for establishing connectivity. The absence of protons at C2 and C7, combined with specific coupling constants (J-values) of the remaining aromatic protons, confirms the structure.

¹H NMR (Proton) - 600 MHz, DMSO-d₆

The aromatic region is the "fingerprint" for the 2,7-substitution.

Position	Shift (, ppm)	Multiplicity	(Hz)	Interpretation
NH (1)	10.65	br s	-	Indole NH (Exchangeable)
CH3 (C2)	2.34	s	-	Diagnostic: Replaces the typical C2-H doublet/singlet seen at ~7.1 ppm.
CH3 (C7)	2.48	s	-	Diagnostic: Downfield methyl signal due to aromatic deshielding.
H4	7.28	d	7.8	Doublet due to coupling with H5.
H5	6.85	t (or dd)	7.8, 7.5	Triplet due to coupling with H4 and H6.
H6	6.95	d	7.5	Doublet due to coupling with H5. Absence of meta-coupling proves C7 is blocked.
Sidechain	2.8 - 3.0	m	-	Tryptamine ethyl pairs.

13C NMR & DEPT-135

- C2 (Quaternary): Shifted downfield to ~135 ppm (from ~124 ppm in unsubstituted tryptamine) due to the ipso-methyl effect.
- C7 (Quaternary): Shifted to ~120-125 ppm.
- Methyl Carbons: Distinct signals at ~11.5 ppm (C2-Me) and ~16.8 ppm (C7-Me).

2D NMR: The "Smoking Gun" (HMBC)

To prove the methyls are at 2 and 7 (and not 2,4 or 2,6), we utilize Heteronuclear Multiple Bond Correlation (HMBC).

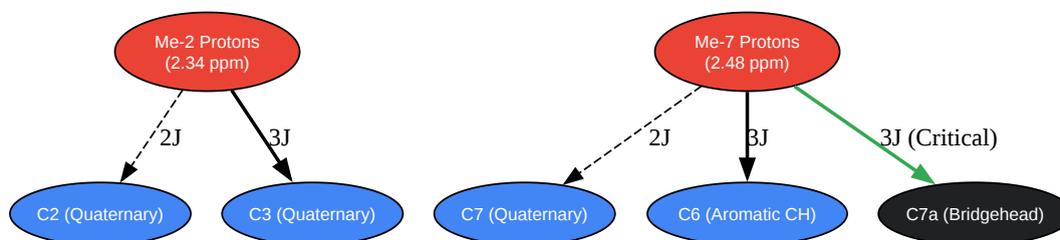


Figure 2: HMBC Correlations. The correlation from Me-7 to the Bridgehead C7a is the definitive proof of the C7 position.

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- Logic: The proton signal at 2.48 ppm (Me-7) will show a strong 3-bond correlation to the bridgehead carbon (C7a). A methyl at position 6 would correlate to C5 and C7 (which would be a CH), but not the bridgehead in the same magnetic environment.

Experimental Protocol: Characterization

Standard Operating Procedure (SOP) for validation.

- Sample Prep: Dissolve 5.0 mg of the HCl salt in 600

L of DMSO-

. Use high-quality tubes to prevent shimming errors.

- Acquisition:

- Run ¹H NMR (16 scans, d1=1.0s) to establish integration.
- Run COSY to map the H4-H5-H6 spin system. Success Criteria: H5 must show cross-peaks to both H4 and H6. H4 and H6 should not show cross-peaks to each other (para-relationship).
- Run NOESY (mixing time 500ms). Success Criteria: Strong NOE between Me-7 protons and H6 confirms spatial proximity.
- Data Processing: Calibrate DMSO residual peak to 2.50 ppm.

Regioisomer Differentiation (Cheat Sheet)

How to quickly rule out other likely impurities from the synthesis (e.g., Fischer Indole using mixed hydrazines).

Isomer	Key ¹ H NMR Feature	Distinction from 2,7-DMeT
2,5-Dimethyl	H4 (d), H6 (d), H7 (d)	5-Me creates two doublets (H4, H6) and one doublet (H7). 2,7-DMeT has a triplet (H5).
2,6-Dimethyl	H4 (d), H5 (d), H7 (s)	6-Me leaves H7 isolated (singlet). 2,7-DMeT has no aromatic singlets.
4,7-Dimethyl	H2 (s) present	4,7-isomer retains the highly characteristic C2-H signal at ~7.1 ppm.

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